molecular formula C27H40N4O6S2 B10824359 Rad51-IN-2 CAS No. 2301085-04-9

Rad51-IN-2

Cat. No.: B10824359
CAS No.: 2301085-04-9
M. Wt: 580.8 g/mol
InChI Key: OVXFEICGTUUFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emzadirib involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of specific amines with carboxylic acids under controlled conditions to form amide bonds. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of Emzadirib typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The final product is subjected to rigorous quality control tests to ensure its suitability for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Emzadirib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Emzadirib .

Scientific Research Applications

Emzadirib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA repair mechanisms and the role of RAD51 in homologous recombination.

    Biology: Employed in research to understand the cellular response to DNA damage and the pathways involved in DNA repair.

    Medicine: Investigated for its potential as an anticancer agent, particularly in cancers with high levels of DNA damage.

    Industry: Utilized in the development of new therapeutic agents targeting DNA repair pathways

Mechanism of Action

Emzadirib exerts its effects by inhibiting RAD51, a protein crucial for homologous recombination, a key DNA repair pathway. By binding to RAD51, Emzadirib prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which often rely on homologous recombination for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Emzadirib

Emzadirib is unique in its specific inhibition of RAD51, making it a valuable tool for studying DNA repair mechanisms and a promising candidate for anticancer therapy. Unlike other compounds that target multiple pathways, Emzadirib’s selectivity for RAD51 provides a more targeted approach to disrupting DNA repair in cancer cells .

Properties

CAS No.

2301085-04-9

Molecular Formula

C27H40N4O6S2

Molecular Weight

580.8 g/mol

IUPAC Name

propan-2-yl N-[3-(tert-butylsulfamoyl)-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate

InChI

InChI=1S/C27H40N4O6S2/c1-16(2)36-25(32)29-19-10-8-18(9-11-19)24-28-15-22(38-24)21-13-12-20(30-26(33)37-17(3)4)14-23(21)39(34,35)31-27(5,6)7/h12-19,31H,8-11H2,1-7H3,(H,29,32)(H,30,33)

InChI Key

OVXFEICGTUUFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.